Oxotremorine M

Description

Structure

3D Structure

Properties

IUPAC Name |

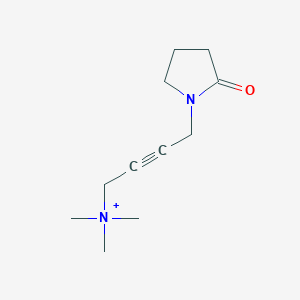

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZROMYQDHYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#CCN1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63939-65-1 |

Source

|

| Record name | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63939-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxotremorine M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063939651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63939-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTREMORINE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWS78J9ZUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Oxotremorine M – Mechanistic Profiling and Experimental Application

Executive Summary

Oxotremorine M (Oxo-M) serves as a critical reference agonist in cholinergic pharmacology. Unlike its parent compound, oxotremorine, Oxo-M is a quaternary ammonium methiodide salt. This structural modification confers high polarity, preventing blood-brain barrier (BBB) penetration upon systemic administration, while retaining high intrinsic efficacy at muscarinic acetylcholine receptors (mAChRs).

This guide details the mechanism of action of Oxo-M across M1–M5 subtypes, delineates its signal transduction pathways, and provides rigorous, self-validating experimental protocols for its use in drug discovery.

Chemical & Pharmacological Profile

Structural Determinants of Action

This compound is the N-methyl quaternary derivative of oxotremorine. This permanent positive charge is the primary determinant of its experimental utility:

-

Peripheral Restriction: Unlike the tertiary amine oxotremorine, Oxo-M cannot passively diffuse across the BBB. It is ideal for isolating peripheral muscarinic effects or for use in in vitro systems where membrane permeability is not a limiting factor.

-

Receptor Kinetics: The quaternary nitrogen mimics the headgroup of acetylcholine (ACh) more closely than the tertiary amine, often resulting in higher binding affinity and "fuller" agonism compared to the parent compound in certain tissue preparations.

Selectivity Profile

Oxo-M is a non-selective muscarinic agonist . It binds with high affinity to all five cloned human muscarinic receptors (M1–M5).

-

Primary Utility: It is frequently employed as a "universal" full agonist control to define the maximal response (

) of a biological system. -

Off-Target Note: While highly selective for muscarinic over nicotinic receptors in bulk tissue, specialized single-channel recordings in Xenopus myocytes have suggested potential interaction with nicotinic channels at high concentrations. Researchers should utilize atropine blockade to validate muscarinic specificity in complex tissue preparations.

Mechanism of Action: Signal Transduction[1]

Oxo-M activates two distinct G-protein coupling pathways depending on the receptor subtype expressed.

The Gq/11 Signaling Axis (M1, M3, M5)

Upon binding to M1, M3, or M5 receptors, Oxo-M induces a conformational change that catalyzes the exchange of GDP for GTP on the

-

Effector Activation:

-GTP activates Phospholipase C -

Hydrolysis: PLC

cleaves Phosphatidylinositol 4,5-bisphosphate ( -

Calcium Release:

binds to -

Kinase Activation: DAG and

cooperatively activate Protein Kinase C (PKC), leading to downstream phosphorylation events (e.g., ERK1/2 activation).

The Gi/o Signaling Axis (M2, M4)

Binding to M2 or M4 receptors recruits

-

Inhibition:

-GTP inhibits Adenylyl Cyclase (AC), reducing the conversion of ATP to cAMP. -

PKA Suppression: Lower cAMP levels decrease Protein Kinase A (PKA) activity.[2]

-

Ion Channel Modulation: The liberated

subunits directly activate G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization and inhibition of neuronal firing.[2]

Visualization of Signaling Pathways

Figure 1: Divergent signaling cascades activated by this compound across muscarinic subtypes.

Quantitative Pharmacology

The following data summarizes the binding affinity (

| Subtype | Signal Coupling | Binding Affinity ( | Functional Potency ( | Primary Tissue/Cell Line |

| M1 | 7.8 – 8.0 | 6.5 – 7.2 | CHO-K1 / Cortex | |

| M2 | 7.7 – 7.9 | 6.8 – 7.5 | Heart / CHO | |

| M3 | 7.6 – 7.8 | 6.6 – 7.1 | Ileum / Salivary Gland | |

| M4 | 7.8 – 8.1 | 7.0 – 7.6 | Striatum / CHO | |

| M5 | 7.2 – 7.5 | 6.2 – 6.8 | Substantia Nigra |

Data compiled from radioligand binding assays ([3H]NMS displacement) and functional calcium/cAMP assays.

Experimental Protocols

Protocol 1: Functional Calcium Mobilization Assay (FLIPR)

Objective: Quantify agonist potency (

Expert Insight: Oxo-M is prone to oxidation in solution. Always prepare fresh stock or use aliquots stored at -20°C under argon.

Workflow:

-

Cell Seeding: Plate CHO-K1 cells stably expressing human M1 receptor at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO2.

-

Dye Loading (Critical Step):

-

Remove growth medium.

-

Add 100 µL Calcium-4 Assay Kit (Molecular Devices) loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

-

Self-Validation: Probenecid must be pH adjusted (pH 7.4) before addition to dye to prevent precipitation.

-

Incubate 60 min at 37°C.

-

-

Compound Preparation:

-

Prepare Oxo-M stock (10 mM in water).

-

Create 10-point serial dilution (1:3) in HBSS buffer + 20 mM HEPES. Range: 10 µM to 0.5 nM final.

-

-

Data Acquisition (FLIPR/FlexStation):

-

Baseline read: 10 seconds.

-

Injection: 20 µL compound (5x concentration).

-

Read duration: 120 seconds.

-

-

Analysis: Calculate

(Max - Min fluorescence). Fit to 4-parameter logistic equation.

Protocol 2: Radioligand Competition Binding

Objective: Determine binding affinity (

Expert Insight: Use [3H]N-Methylscopolamine ([3H]NMS) rather than [3H]QNB. [3H]NMS is hydrophilic and detects cell-surface receptors, matching the topology of Oxo-M binding.

Workflow:

-

Membrane Prep: Homogenize rat cortex or transfected cells in ice-cold TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4). Centrifuge 40,000 x g. Resuspend.

-

Assay Assembly:

-

Total Volume: 200 µL.

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Radioligand: 0.2 nM [3H]NMS (

~ 0.1-0.2 nM). -

Competitor: Oxo-M (10 pM to 1 mM).

-

Non-Specific Binding (NSB): Define with 1 µM Atropine.

-

-

Equilibrium: Incubate 60 min at 25°C.

-

Self-Validation: Check equilibrium time; Oxo-M has rapid on/off kinetics, but [3H]NMS is slower. 60 min ensures competition equilibrium.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the cationic ligand.

-

Counting: Liquid scintillation spectroscopy.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for High-Throughput Calcium Mobilization Assay.

References

-

IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93504, this compound. [Link]

-

Birdsall, N. J., et al. (1978). Binding of agonists to brain muscarinic receptors. Molecular Pharmacology. [Link]

-

Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[3] [Link]

Sources

Oxotremorine M as a non-selective muscarinic agonist

A Non-Selective Muscarinic Agonist for Receptor Characterization

Executive Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Chemically, it is the methiodide salt of oxotremorine, transforming the tertiary amine into a quaternary ammonium compound. This structural modification fundamentally alters its pharmacological utility: unlike its parent compound, This compound does not cross the blood-brain barrier (BBB) .

For researchers, Oxo-M is the "gold standard" probe for defining the high-affinity agonist state of muscarinic receptors. While antagonists like N-methylscopolamine (NMS) bind with equal affinity to coupled and uncoupled receptors, Oxo-M preferentially binds to receptors actively coupled to G-proteins. This guide details the mechanistic basis, experimental protocols, and critical considerations for deploying Oxo-M in drug discovery and signal transduction studies.

Chemical & Pharmacological Profile

Compound Identity:

-

IUPAC Name: N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-2-yn-1-ammonium iodide

-

Molecular Formula: C₁₁H₁₉IN₂O

-

Key Property: Quaternary Ammonium (Permanently charged).

-

Solubility: Highly soluble in water and saline; stable in aqueous solution for short-term use.

Receptor Selectivity: Oxo-M acts as a full or partial agonist (system-dependent) at all five muscarinic subtypes (M1–M5).

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Oxo-M Affinity ( |

| M1 (Neural) | 0.4 – 2.5 nM (High Affinity State) | ||

| M2 (Cardiac) | ~1.0 nM | ||

| M3 (Glandular) | ~0.5 nM | ||

| M4 (CNS) | ~1.0 nM | ||

| M5 (CNS) | ~1.0 nM |

Expert Insight: In binding assays, Oxo-M binding data often fits a two-site model (High vs. Low affinity). The "High Affinity" (

) site represents the receptor-G-protein complex. Addition of GTP analogs (like GTPS) uncouples the G-protein, collapsing the binding to a single low-affinity state. This makes Oxo-M a diagnostic tool for G-protein coupling efficiency.

Mechanism of Action: Signaling Pathways

Oxo-M drives distinct signaling cascades depending on the receptor subtype expressed in the target tissue. The diagram below illustrates the divergent pathways for

Figure 1: Divergent signaling cascades activated by this compound binding to muscarinic subtypes.

Experimental Application: Calcium Mobilization Assay

The most robust functional readout for Oxo-M activity (particularly for M1, M3, and M5) is the measurement of intracellular calcium flux using fluorescent dyes (e.g., Fluo-4 AM).

Protocol: High-Throughput Calcium Flux (96/384-well)

Materials:

-

Cells: CHO-K1 or HEK293 stably expressing human M1, M3, or M5.

-

Reagents: this compound (dissolved in water), Fluo-4 AM, Probenecid (inhibits dye efflux), HBSS buffer.

Workflow Logic:

-

Dye Loading: Cells are incubated with a cell-permeable ester (Fluo-4 AM). Intracellular esterases cleave the AM group, trapping the dye inside.

-

Inhibition of Transport: Probenecid is critical; without it, anion transporters in CHO/HEK cells will pump the dye out, reducing signal-to-noise ratio.

-

Agonist Addition: Oxo-M is added. Receptor activation

-

Detection: The dye binds free

, increasing fluorescence intensity (Excitation 488nm / Emission 525nm).

Step-by-Step Methodology

-

Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

Buffer Preparation: Prepare Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 2.5 mM Probenecid fresh.[1]

-

Dye Loading:

-

Prepare 4

M Fluo-4 AM in Assay Buffer. -

Remove media from cells; wash 1x with buffer.[1]

-

Add 50

L Dye Solution per well. -

Incubate 45 min at 37°C, then 15 min at RT (to equilibrate).

-

-

Compound Preparation: Prepare Oxo-M serial dilutions (100

M to 0.1 nM) in Assay Buffer. -

Measurement (FLIPR/Plate Reader):

-

Baseline: Record fluorescence for 10 seconds.

-

Injection: Inject 50

L Oxo-M solution. -

Read: Record fluorescence every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

-

-

Analysis: Plot Max-Min fluorescence or Area Under Curve (AUC) vs. Log[Oxo-M]. Calculate

.

Figure 2: Experimental workflow for measuring this compound-induced calcium mobilization.

Comparative Analysis: Oxo-M vs. Other Cholinergics[1][3][4][5]

Selecting the right agonist is crucial for experimental validity. Oxo-M is preferred when BBB exclusion or high-affinity site labeling is required.

| Feature | This compound | Oxotremorine (Sesquifumarate) | Carbachol | Atropine |

| Class | Non-selective Agonist | Non-selective Agonist | Non-selective Agonist | Non-selective Antagonist |

| Structure | Quaternary Amine | Tertiary Amine | Quaternary Amine | Tertiary Amine |

| BBB Permeability | NO | YES | NO | YES |

| Primary Use | In vitro binding; Peripheral studies | In vivo CNS tremor models | General tissue stimulation | Blocking muscarinic effects |

| Metabolic Stability | High (resistant to AChE) | Moderate | High (resistant to AChE) | Moderate |

Troubleshooting & Best Practices

1. Stability & Storage:

-

Oxo-M is hygroscopic. Store the solid desicated at -20°C.

-

Stock solutions (10-100 mM in water) are stable at -20°C for months. Avoid repeated freeze-thaw cycles.

2. The "Nicotinic" Artifact:

-

Warning: While defined as a muscarinic agonist, high concentrations (>10

M) of Oxo-M have been reported to activate nicotinic acetylcholine receptors (nAChRs) in certain preparations (e.g., skeletal myocytes). -

Control: Always use a specific muscarinic antagonist (e.g., Atropine 1

M) to confirm that the observed response is muscarinic-mediated. If Atropine completely abolishes the signal, the effect is muscarinic.

3. In Vivo Administration:

-

Do not use Oxo-M for behavioral studies requiring CNS penetration (e.g., tremor induction) unless administering directly into the brain (intracerebroventricular). For systemic administration to induce central effects, use Oxotremorine sesquifumarate.

References

-

IUPHAR/BPS Guide to Pharmacology. this compound Ligand Page. [Link]

-

Birdsall, N. J., et al. (1978). "The binding of agonists to brain muscarinic receptors."[2][3][4] Molecular Pharmacology. [Link]

-

Creative Bioarray. Calcium Mobilization Assay Protocols. [Link]

-

National Institutes of Health (NIH). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

-

Freedman, S. B., et al. (1988). "Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes."[5] Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential inhibition of [3H]-oxotremorine-M and [3H]-quinuclinidyl benzilate binding to muscarinic receptors in rat brain membranes with acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of sensitivity to oxotremorine and muscarinic receptors in LS and SS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Oxotremorine M: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the neuroprotective effects of Oxotremorine M, a potent non-selective muscarinic acetylcholine receptor agonist. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document delves into the mechanistic underpinnings of this compound's action, provides detailed experimental protocols for its evaluation, and synthesizes key findings from preclinical studies.

Introduction: The Cholinergic System and the Promise of Muscarinic Agonists

The cholinergic system plays a pivotal role in regulating cognitive functions, including learning and memory. Its decline is a well-established hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. Consequently, targeting the cholinergic system has been a cornerstone of therapeutic development. Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (M1-M5), are central to mediating the effects of acetylcholine in the brain. This compound, a quaternary ammonium analog of oxotremorine, is a powerful research tool in this domain. As a non-selective muscarinic agonist, it has been instrumental in elucidating the neuroprotective potential of cholinergic stimulation.[1][2][3][4]

This guide will explore the multifaceted neuroprotective mechanisms of this compound, from its influence on cellular survival and neurite outgrowth to its modulation of oxidative stress and apoptosis. We will provide detailed, field-proven protocols to empower researchers to rigorously investigate these effects in their own laboratories.

Mechanistic Insights: How this compound Exerts its Neuroprotective Effects

The neuroprotective capacity of this compound stems from its ability to activate multiple downstream signaling cascades upon binding to muscarinic receptors, particularly the M1 subtype, which is highly expressed in the hippocampus and cortex.[5]

1. Promotion of Neuronal Survival and Neurite Outgrowth:

In cellular models of Alzheimer's disease, such as SH-SY5Y neuroblastoma cells exposed to amyloid-β (Aβ) peptides, this compound has been shown to significantly enhance cell survival and promote the extension of neurites.[1][4] This neurotrophic effect is crucial for maintaining neuronal integrity and connectivity in the face of neurotoxic insults.

2. Attenuation of Apoptosis:

A key aspect of neurodegeneration is the programmed cell death of neurons, or apoptosis. This compound has been demonstrated to counteract this process by inhibiting DNA fragmentation, a hallmark of late-stage apoptosis.[1][4] This anti-apoptotic effect is likely mediated through the activation of pro-survival signaling pathways.

3. Mitigation of Oxidative Stress:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to block oxidative stress and protect mitochondria from morphological and functional impairment in response to Aβ exposure.[1][2][4]

4. Modulation of NMDA Receptors:

Interestingly, this compound can also potentiate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. This potentiation can occur through both muscarinic receptor-dependent and -independent mechanisms.[6] This dual action on both muscarinic and glutamatergic systems may contribute to its cognitive-enhancing effects.

Signaling Pathway Overview:

The neuroprotective signaling cascade initiated by this compound is complex and involves the activation of several key intracellular players. The following diagram illustrates a plausible pathway based on current understanding.

Caption: this compound signaling pathway leading to neuroprotection.

In Vitro Evaluation of Neuroprotection

Cell-based assays are the first line of investigation for assessing the neuroprotective potential of a compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and reliable model for these studies, particularly when differentiated to exhibit a more neuron-like phenotype.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

Detailed Protocols:

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

-

Retinoic acid (for differentiation)

-

This compound

-

Aβ1-42 peptide (or other neurotoxin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Plate reader

-

-

Step-by-Step Methodology:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days, changing the medium every 2 days.

-

Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Induce neurotoxicity by adding Aβ1-42 peptide (e.g., 10 µM) to the wells (except for the control group) and incubate for another 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group.

-

2. Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

-

Materials:

-

Cells cultured on coverslips in a 24-well plate (prepared as in the MTT assay)

-

TUNEL assay kit (commercial kits are recommended for reliability)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

-

-

Step-by-Step Methodology:

-

After treatment, wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Proceed with the TUNEL reaction according to the manufacturer's instructions of your chosen kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantify the percentage of TUNEL-positive cells.

-

In Vivo Investigation of Neuroprotective Efficacy

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, which exhibits aggressive amyloid pathology, are commonly used.

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for in vivo evaluation of this compound.

Detailed Protocols:

1. Administration of this compound in a Mouse Model

-

Animal Model: 5XFAD transgenic mice and their wild-type littermates.

-

Dosage and Administration: Based on previous studies, a subcutaneous injection of Oxotremorine at doses ranging from 30 to 300 µg/kg can be effective.[7] The optimal dose and route (e.g., intraperitoneal, subcutaneous) should be determined in pilot studies.

-

Treatment Duration: A chronic treatment paradigm of several weeks to months is typically required to observe significant effects on pathology and behavior in transgenic models.

2. Assessment of Cognitive Function: Morris Water Maze

This test assesses spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

3. Post-mortem Brain Tissue Analysis: Western Blotting

Western blotting allows for the quantification of specific proteins involved in signaling pathways.

-

Materials:

-

Harvested brain tissue (e.g., hippocampus, cortex)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, p-CREB, BDNF, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Step-by-Step Methodology:

-

Homogenize the brain tissue in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Data Summary

The following tables summarize representative quantitative data from a study investigating the neuroprotective effects of this compound (Oxo) on Aβ1-42-treated SH-SY5Y cells.[1][4]

Table 1: Effect of this compound on Cell Viability and Neurite Length

| Treatment Group | Cell Viability (% of Control) | Average Neurite Length (µm) |

| Control | 100 ± 5.2 | 85.3 ± 7.1 |

| Aβ1-42 (10 µM) | 52.1 ± 4.8 | 42.6 ± 5.3 |

| Aβ1-42 + Oxo (1 µM) | 75.4 ± 6.1 | 68.9 ± 6.5 |

| Aβ1-42 + Oxo (10 µM) | 88.9 ± 7.3 | 79.2 ± 8.0 |

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

| Treatment Group | TUNEL-positive Cells (%) | Intracellular ROS Levels (Fold Change) |

| Control | 3.2 ± 0.8 | 1.0 ± 0.1 |

| Aβ1-42 (10 µM) | 45.7 ± 5.1 | 3.8 ± 0.4 |

| Aβ1-42 + Oxo (1 µM) | 21.3 ± 3.5 | 2.1 ± 0.3 |

| Aβ1-42 + Oxo (10 µM) | 10.8 ± 2.2 | 1.4 ± 0.2 |

Data are presented as mean ± SD from a representative study.[1][4]

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for exploring the neuroprotective potential of muscarinic receptor activation. The evidence strongly suggests that it can mitigate key pathological features of neurodegenerative diseases in preclinical models, including neuronal death, apoptosis, and oxidative stress. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic promise of this compound and other muscarinic agonists.

Future research should focus on elucidating the precise downstream signaling pathways with greater resolution, exploring the potential of subtype-selective muscarinic agonists to minimize side effects, and conducting more extensive in vivo studies in a wider range of neurodegenerative disease models. Ultimately, a deeper understanding of the neuroprotective mechanisms of compounds like this compound will be crucial for the development of novel and effective treatments for devastating neurological disorders.

References

-

Ga-gao, G., Wang, Y., & Zhang, Y. (2010). Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats. Upsala Journal of Medical Sciences, 115(3), 179-185. [Link]

-

Nuzzo, D., Frinchi, M., Giardina, C., Scordino, M., Zuccarini, M., Di Carlo, M., ... & Di Liberto, V. (2023). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology, 43(5), 1941-1956. [Link]

-

Zwart, R., Heidmann, J., & Toll, L. (2018). Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms. Biochemical and Biophysical Research Communications, 495(1), 1-6. [Link]

-

Reitstetter, R., He, D. S., & Gruener, R. (1994). Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes. European journal of pharmacology, 264(1), 27-32. [Link]

-

Nuzzo, D., Frinchi, M., Giardina, C., Scordino, M., Zuccarini, M., Di Carlo, M., ... & Di Liberto, V. (2022). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology, 1-16. [Link]

-

Lin, Y., & Phillis, J. W. (1991). Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex. Brain research bulletin, 27(1), 115-117. [Link]

-

Manzano, V. G., & Srebnik, M. (1991). Evidence that the M1 muscarinic receptor subtype mediates the effects of oxotremorine on masculine sexual behavior. Neuropsychopharmacology, 5(3), 197-202. [Link]

-

Taylor & Francis. (n.d.). Oxotremorine - Knowledge and References. Retrieved from [Link]

-

Nuzzo, D., et al. (2022). Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease. Cellular and Molecular Neurobiology. [Link]

-

Sethy, V. H., & Francis, J. W. (1990). Pharmacokinetics of muscarinic cholinergic drugs as determined by ex vivo (3H)-oxotremorine-M binding. Journal of pharmacological methods, 23(4), 285-296. [Link]

-

Bymaster, F. P., Carter, G. W., Zhang, L., & Shannon, H. E. (2001). M1 muscarinic receptor signaling in mouse hippocampus and cortex. The Journal of pharmacology and experimental therapeutics, 297(2), 704-710. [Link]

-

Ji, R. R., & Strichartz, G. (2004). Mechanism of ERK/CREB pathway in pain and analgesia. Frontiers in molecular neuroscience, 16, 9. [Link]

-

Li, D., Lei, Y., Deng, J., Wang, L., Liu, X., Yang, S., ... & Zhang, L. (2018). Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of newborn rats infected with human-like Borna disease virus. Neuropsychiatric disease and treatment, 14, 3033. [Link]

-

Kurbatskaya, K., Phillips, J. B., & Croft, C. L. (2018). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of visualized experiments: JoVE, (137), e57991. [Link]

-

Reactome. (n.d.). Gastrin-CREB signalling pathway via PKC and MAPK. Retrieved from [Link]

-

Riso, P., & Porrini, M. (2016). Berries and oxidative stress markers: an overview of human intervention studies. Food & function, 7(4), 1736-1748. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that the M1 muscarinic receptor subtype mediates the effects of oxotremorine on masculine sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravenously administered oxotremorine and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxotremorine M: A Technical Guide to Binding Kinetics and Muscarinic Subtype Interaction

Executive Technical Summary

Oxotremorine M (Oxo-M) is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Chemically, it is the trimethylammonium (quaternary) analog of the tremorogenic agent oxotremorine. Unlike its tertiary parent compound, Oxo-M is permanently charged, rendering it unable to cross the blood-brain barrier (BBB). This physicochemical property makes it an ideal probe for peripheral muscarinic studies or in vitro characterization of receptor-G protein coupling.

For researchers, the critical utility of Oxo-M lies in its binding kinetics. As a full agonist, Oxo-M discriminates between the G-protein coupled (high-affinity) and uncoupled (low-affinity) states of the receptor. This contrasts with antagonists (e.g., Atropine, NMS), which generally bind with equal affinity regardless of G-protein coupling. Consequently, Oxo-M is the "gold standard" ligand for quantifying the fraction of receptors functionally coupled to G-proteins (GTP-shift assays).

Molecular & Chemical Profile

-

IUPAC Name: N,N,N-trimethyl-4-(2-oxopyrrolidin-1-yl)but-2-yn-1-ammonium

-

Chemical Class: Quaternary Ammonium Salt

-

Key Property: Hydrophilicity & Charge. The permanent positive charge prevents passive diffusion across lipid bilayers.

-

Solubility: Highly soluble in water/aqueous buffers; stable in solution at -20°C.

Structural Distinction

| Compound | Structure Type | Charge | BBB Permeability | Primary Use |

| Oxotremorine | Tertiary Amine | Neutral (pH dep.)[1] | High | In vivo CNS models (Tremor/Parkinson's) |

| This compound | Quaternary Amine | Permanent (+) | Null | In vitro Binding, Peripheral physiology |

Pharmacological Mechanism: The Two-State Model

To accurately interpret Oxo-M binding data, one must apply the Ternary Complex Model . In this model, the receptor exists in equilibrium between a generic state (

-

High Affinity State (

): Oxo-M binds to the receptor pre-coupled to the G-protein ( -

Low Affinity State (

): When GTP binds to the G-protein

This mechanism is the basis of the "GTP Shift" phenomenon, where the addition of GTP

Visualization: Agonist-Receptor-G Protein Cycle

Caption: The Ternary Complex Cycle. Oxo-M stabilizes the High Affinity Complex. GTP binding uncouples the system, reverting the receptor to a low-affinity state.

Binding Affinity Profile (M1-M4)

Oxo-M is non-selective across subtypes but highly selective for the active state of the receptor. The values below represent consensus ranges derived from radioligand competition assays (e.g., displacing

Affinity Constants ( )

| Receptor Subtype | High Affinity State ( | Low Affinity State ( | Ratio ( | Primary Signaling Pathway |

| M1 (Neural) | 1.5 - 5.0 nM | 2,000 - 10,000 nM | > 1000 | |

| M2 (Cardiac) | 2.0 - 17.0 nM | 400 - 5,000 nM | ~ 200 | |

| M3 (Glandular) | 3.0 - 10.0 nM | 5,000 - 20,000 nM | > 1000 | |

| M4 (CNS) | 2.0 - 8.0 nM | 1,000 - 6,000 nM | ~ 500 |

Data Interpretation:

-

Nanomolar Potency (

): Indicates the concentration required to occupy the receptor when it is functionally coupled to the G-protein. -

Micromolar Potency (

): Indicates the concentration required to occupy the uncoupled receptor. -

Hill Slope (

): In competition assays without GTP, the Hill slope is typically shallow (

Experimental Protocol: Radioligand Competition Assay

This protocol validates the binding affinity of Oxo-M by measuring its ability to displace a high-affinity antagonist radioligand (e.g.,

Phase 1: Membrane Preparation (Self-Validating Step)

-

Objective: Isolate plasma membranes containing functional M1-M4 receptors.

-

Critical Control: Use EDTA in buffers to chelate divalent cations during lysis, but add

or

-

Homogenize tissue (e.g., rat cortex or CHO cells) in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

-

Centrifuge supernatant at high speed (40,000 x g, 30 min) to pellet membranes.

-

Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM

, pH 7.4).

Phase 2: Competition Binding Workflow

-

Radioligand:

(0.2 - 0.5 nM). -

Competitor: this compound (Serial dilution:

M to -

Non-Specific Control: Atropine (1

M).

Caption: Step-by-step workflow for determining Oxo-M binding affinity via radioligand displacement.

Phase 3: Data Analysis & The "GTP Shift" Check

To validate the agonist nature of Oxo-M, perform the assay in duplicate sets:

-

Set A: Standard Assay Buffer (

present). -

Set B: Assay Buffer + 100

M GTP

Expected Result:

-

Set A: Curve is shallow (Hill slope < 1). Analysis reveals two sites (

and -

Set B: Curve shifts to the right (lower affinity) and becomes steep (Hill slope ~ 1). The

in Set B should match the -

If this shift is not observed, the ligand is acting as an antagonist or the G-proteins in the membrane prep are denatured.

Applications in Drug Discovery

This compound is rarely a therapeutic candidate due to its poor bioavailability and lack of selectivity. However, it is a critical Reference Standard :

-

Full Agonist Control: Used to define 100% efficacy (

) in functional assays (FLIPR calcium, cAMP). -

Bitopic Ligand Design: The Oxo-M pharmacophore is often used as the "orthosteric head" in the design of bitopic ligands (molecules that span the orthosteric and allosteric sites) to engineer subtype selectivity.

References

-

Two affinity states of M1 muscarine receptors. Source: National Institutes of Health (PMC). URL:[Link]

-

[3H]Oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors. Source: PubMed.[2] URL:[Link]

-

Oxotremorine-M | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to Pharmacology. URL:[Link]

-

Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors. Source: PubMed.[2] URL:[Link]

-

Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Source: PubMed Central. URL:[Link]

Sources

- 1. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Characterization of Oxotremorine M

[1][2][3][4][5]

Introduction & Mechanism of Action

This compound (Oxo-M) acts as a non-selective agonist across all five muscarinic receptor subtypes (M1–M5). Its quaternary structure ensures high water solubility but limits membrane permeability compared to tertiary amines.

-

Chemical Identity: Oxotremorine methiodide (or sesquifumarate).

-

Primary Utility: Used to define the "ceiling" of a biological response (

) in functional assays. -

Selectivity Profile: High affinity for M1–M5; however, at high micromolar concentrations, it can activate nicotinic acetylcholine receptors (nAChRs), a critical variable often overlooked in selectivity screens.

Signaling Pathways

Oxo-M drives distinct signaling cascades depending on the receptor subtype coupled:

-

M1, M3, M5 (

): Activates Phospholipase C (PLC), generating -

M2, M4 (

): Inhibits Adenylyl Cyclase (AC), reducing cAMP levels. In engineered systems (e.g., CHO-

Figure 1: Divergent signaling pathways activated by this compound across muscarinic subtypes.

Pharmacological Profile

The following data summarizes the binding affinity (

Table 1: Quantitative Pharmacology of this compound

| Receptor Subtype | Coupling | Binding Affinity ( | Functional Potency ( | Assay Type |

| M1 (Human) | 7.77 (17 nM) | 0.22 | Phosphoinositide Hydrolysis | |

| M2 (Human) | 7.77 (17 nM) | 0.36 | Phosphoinositide (Promiscuous) | |

| M3 (Human) | ~7.5 (30 nM) | 0.52 | Calcium Flux (FLIPR) | |

| M4 (Human) | ~7.6 (25 nM) | 88.7 nM** | Calcium Flux ( | |

| M5 (Human) | ~7.2 (60 nM) | ~1.5 - 25 | Phosphoinositide Hydrolysis |

*Note: M2/M4 functional calcium data requires

Experimental Protocols

Protocol A: Reagent Preparation & Stability

Critical Insight: this compound is a quaternary salt. While the solid is stable, aqueous solutions are prone to hydrolysis and microbial growth if stored improperly.

-

Stock Solution: Dissolve 10 mg Oxo-M in 1 mL deionized water or PBS (pH 7.4) to create a ~30 mM stock.

-

Solubility: Highly soluble (>10 mg/mL).

-

Storage: Aliquot into single-use vials and freeze at -20°C. Do not refreeze after thawing. Discard working solutions >24 hours old.

Protocol B: Calcium Mobilization Assay (FLIPR)

This protocol validates agonist activity at M1, M3, and M5 receptors (or M2/M4 with

Step-by-Step Methodology:

-

Cell Plating: Plate CHO-K1 cells stably expressing the target hM receptor (e.g., hM1) at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media and add 100

of Calcium-4 dye (Molecular Devices) dissolved in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).-

Technical Note: Add 2.5 mM Probenecid to the buffer to inhibit anion transport and prevent dye leakage.

-

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate signal.

-

Compound Preparation: Prepare Oxo-M as a 5X concentrate in Assay Buffer (Range: 1 nM to 100

). -

Data Acquisition: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

-

Baseline: Read for 10 seconds.

-

Addition: Inject 25

of 5X Oxo-M. -

Response: Read for 120 seconds.

-

-

Analysis: Calculate Max-Min RFU. Plot log[Agonist] vs. Response using a 4-parameter logistic equation to determine

.

Protocol C: Radioligand Binding (Competition)

Used to determine affinity (

-

Membrane Prep: Harvest CHO-hM1 cells and homogenize in ice-cold TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

-

Reaction Mix: In a 96-well plate, combine:

-

50

Membranes (5-10 -

50

Radioligand ( -

50

Oxo-M (Increasing concentrations:

-

-

Equilibrium: Incubate for 2 hours at 25°C .

-

Causality: Quaternary agonists like Oxo-M often show slow dissociation kinetics; sufficient time is needed to reach true equilibrium.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

Advanced Characterization Workflow

To rigorously validate Oxo-M activity, researchers should follow a dual-path workflow: establishing physical occupancy (Binding) and physiological consequence (Function).

Figure 2: Dual-path workflow for the complete pharmacological characterization of this compound.

References

-

Binding Affinity & Subtypes: J. Med. Chem. (2000).[1] "Design and Synthesis of Muscarinic Agonists."

-

Functional Potency (M1/M4): GenScript Technical Report. "Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line."

-

Nicotinic Cross-Reactivity: Biochem. Biophys. Res. Commun. (2018).[2][3][4] "Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms."[5]

-

General Pharmacology: Guide to Pharmacology. "Muscarinic Acetylcholine Receptors."[6][7][8][9][10]

-

M3/M5 Comparative Pharmacology: Br. J. Pharmacol. (1999). "Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors."

Sources

- 1. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stock solutions [wahoo.cns.umass.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Evidence that the M1 muscarinic receptor subtype mediates the effects of oxotremorine on masculine sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimization of Oxotremorine M Dosage in Rodent Models

Introduction & Compound Profile

Oxotremorine M (Oxo-M) is a non-selective, high-affinity muscarinic acetylcholine receptor (mAChR) agonist. It is the quaternary methiodide salt of oxotremorine.[1]

Critical Distinction (The "Quaternary Trap"): Researchers often confuse This compound with Oxotremorine (Sesquifumarate) . This distinction is vital for experimental success:

-

Oxotremorine (Tertiary Amine): Lipophilic, readily crosses the Blood-Brain Barrier (BBB). Standard agent for inducing central tremors (Parkinson’s models).[2]

-

This compound (Quaternary Amine): Hydrophilic, permanently charged. Does NOT cross the BBB in significant quantities. Systemic administration produces potent peripheral parasympathomimetic effects but lacks central efficacy unless administered directly into the CNS (ICV/Intrathecal).

This guide focuses on This compound , primarily utilized for:

-

Peripheral Muscarinic Challenge: Assessing autonomic function (salivation, bradycardia).

-

Central Injection (ICV/Local): Precise mapping of M-receptor signaling in memory and analgesia without peripheral confounders.

-

In Vitro/Ex Vivo: Receptor binding and slice electrophysiology (due to high water solubility and potency).

Mechanism of Action & Signaling Pathways

Oxo-M acts as a full agonist at M1, M3, and M5 receptors (Gq-coupled) and M2 and M4 receptors (Gi/o-coupled).

Figure 1: Dual signaling pathways activated by this compound. Note the bifurcation between excitatory (Gq) and inhibitory (Gi) cascades.

Recommended Dosage Guidelines

Table 1: In Vivo Dosage Ranges (Rat/Mouse)

| Route of Admin | Target Region | Dosage Range | Primary Endpoint | Notes |

| Intraperitoneal (IP) | Peripheral | 0.05 – 0.5 mg/kg | Salivation, Lacrimation, Bradycardia | Used to test peripheral antagonist efficacy (e.g., Methylscopolamine). |

| Subcutaneous (SC) | Peripheral | 0.1 – 1.0 mg/kg | Gut motility, Hypothermia (mild) | Slower absorption than IP; more sustained peripheral tone. |

| Intracerebroventricular (ICV) | Central (Whole Brain) | 0.1 – 10 µ g/side | Memory impairment, Antinociception | Must be dissolved in aCSF. Volume < 5 µL (rat) or < 2 µL (mouse). |

| Intrathecal (i.t.) | Spinal Cord | 1 – 10 µg | Analgesia (Tail flick/Hot plate) | Direct spinal M2/M4 activation inhibits nociceptive transmission. |

Table 2: In Vitro / Ex Vivo Concentrations

| Application | Concentration | Duration | Goal |

| Slice Electrophysiology | 1 – 10 µM | Bath perfusion | Induce depolarization (M1) or hyperpolarization (M2). |

| Ca2+ Imaging | 10 – 100 µM | Bolus | Maximize Gq-coupled calcium release. |

| Receptor Binding | 1 nM – 10 µM | Equilibrium | Displacement assays (Ki determination). |

Detailed Experimental Protocols

Protocol A: Preparation of Oxo-M Stock Solutions

This compound is hygroscopic and light-sensitive.

-

Vehicle: Dissolve this compound (Methiodide salt) in sterile 0.9% saline (for systemic) or artificial Cerebrospinal Fluid (aCSF) (for ICV).

-

Calculation: Adjust for the salt weight.

-

MW (Oxo-M Methiodide) ≈ 308.16 g/mol .

-

MW (Oxotremorine Free Base) ≈ 206.28 g/mol .

-

Correction Factor: 1 mg of salt ≈ 0.67 mg of active free base.

-

Recommendation: Report doses as "mg/kg of the salt" to avoid ambiguity, or explicitly state "calculated as free base."

-

-

Storage: Store 10 mM stock aliquots at -20°C. Do not freeze-thaw more than once.

Protocol B: Systemic Peripheral Challenge (Salivation Assay)

Objective: Quantify peripheral muscarinic sensitivity or validate a peripheral antagonist.

-

Acclimation: Handle mice/rats for 3 days prior to testing to reduce stress-induced sympathetic activation (which opposes parasympathetic salivation).

-

Baseline: Weigh animal and place in a viewing chamber with a pre-weighed filter paper placed under the chin (optional for quantification).

-

Antagonist Pre-treatment (Optional): If testing BBB permeability of a novel antagonist, inject the antagonist 30 mins prior.

-

Agonist Injection: Administer Oxo-M (0.1 - 0.5 mg/kg, IP) .

-

Observation:

-

Start timer immediately.

-

Score Salivation (0-3 scale) every 5 minutes for 30 minutes.

-

Score 0: Dry.

-

Score 1: Wetness around lips.

-

Score 2: Wetness extending to chin/neck.

-

Score 3: Profuse drooling, wet fur on chest.

-

-

Validation: The response should be blocked by Methylscopolamine (peripheral blocker) but not by central-only blockers if the dose is low.

Protocol C: Intracerebroventricular (ICV) Administration

Objective: Assess central cholinergic modulation of memory (e.g., Passive Avoidance).

-

Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle (AP: -0.8mm, ML: ±1.5mm, DV: -3.5mm relative to Bregma for Rat). Allow 5-7 days recovery.

-

Preparation: Dilute Oxo-M in sterile aCSF to 1 µg/µL .

-

Injection:

-

Insert internal injector (extending 1mm beyond guide).

-

Infuse 1-2 µL over 2 minutes (0.5 – 1.0 µL/min).

-

Leave injector in place for 1 minute to prevent backflow.

-

-

Behavioral Task: Begin behavioral testing 15-20 minutes post-injection.

-

Note: Oxo-M has a shorter half-life than systemic Oxotremorine; rapid testing is required.

-

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct experimental design.

Figure 2: Decision tree for this compound administration. Note that systemic administration is rarely suitable for central targets due to poor BBB penetration.

References

-

Brown, D. A., et al. (1980). Muscarinic receptors in rat sympathetic ganglia.British Journal of Pharmacology , 70(4), 575–582. Link

-

Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function.Pharmacology & Therapeutics , 58(3), 319-379. Link

-

Reitstetter, R., et al. (1994).[1] Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes.[1]European Journal of Pharmacology , 264(1), 27-32.[1] Link

-

Freedman, S. B., et al. (1988).[2] The functional properties of the muscarinic receptor subtypes.[1][2][3][4][5]British Journal of Pharmacology , 93, 437-445. Link

-

Birdsall, N. J., et al. (1978). Binding of agonists to brain muscarinic receptors.[3][6]Molecular Pharmacology , 14(5), 723-736. Link

Sources

- 1. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibition of [3H]-oxotremorine-M and [3H]-quinuclinidyl benzilate binding to muscarinic receptors in rat brain membranes with acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxotremorine M: A Potent Pharmacological Tool for the Investigation of Muscarinic Receptor-Mediated Long-Term Depression

Application Note and Protocols for Researchers in Neuroscience and Drug Development

Introduction: Unraveling Synaptic Plasticity with a Classic Muscarinic Agonist

Long-term depression (LTD), a persistent activity-dependent reduction in synaptic efficacy, is a fundamental mechanism of synaptic plasticity crucial for learning, memory, and developmental refinement of neural circuits. While various methods exist to induce LTD experimentally, chemical LTD (cLTD) offers a robust and reproducible approach to dissect the underlying molecular signaling cascades. Oxotremorine M, a potent and non-selective muscarinic acetylcholine receptor (mAChR) agonist, has emerged as a valuable pharmacological tool for inducing a specific form of LTD mediated by the activation of these G-protein coupled receptors.[1] This application note provides a comprehensive guide for researchers on the use of this compound to study muscarinic receptor-dependent LTD, offering detailed protocols for both electrophysiological and biochemical investigations, alongside insights into the underlying mechanisms and troubleshooting strategies.

This compound's utility lies in its ability to reliably induce a long-lasting depression of neuronal responses in various brain regions, including the sensorimotor cortex and hippocampus.[1][2] This effect is characterized by a rapid onset, typically within 30 seconds, and a duration of up to 40 minutes.[1] By activating both M1-like (Gq-coupled) and M2-like (Gi/o-coupled) families of muscarinic receptors, this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in synaptic strength. Understanding the nuances of these pathways is key to elucidating the role of cholinergic modulation in synaptic plasticity.

Mechanism of Action: A Tale of Two Pathways

This compound, as a non-selective muscarinic agonist, engages multiple mAChR subtypes. However, studies have indicated a predominant role for the M2 receptor in mediating this compound-induced LTD.[1] The induction of LTD by this compound is a dose-dependent phenomenon and can be blocked by the non-specific muscarinic antagonist atropine, as well as by M2-selective antagonists like gallamine and methoctramine.[1] In contrast, the M1 antagonist pirenzepine shows only a weak effect in blocking this form of LTD.[1]

The differential coupling of M1 and M2 receptors to distinct G-proteins dictates their downstream signaling effects:

-

M1 Receptors (Gq/11-coupled): Activation of M1 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is generally associated with neuronal excitation and potentiation of NMDA receptor currents.[3]

-

M2 Receptors (Gi/o-coupled): The activation of M2 receptors, which is more directly implicated in this compound-induced LTD, leads to the inhibition of adenylyl cyclase.[4][5] This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of protein kinase A (PKA).[5] This signaling cascade is a key mechanism underlying the observed synaptic depression.

The interplay between these two pathways, alongside potential receptor-independent effects of this compound on NMDA receptors, contributes to the overall physiological response observed upon its application.[3]

Signaling Pathways Overview

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

| Parameter | Value | Brain Region/Preparation | Reference |

| This compound Concentration for LTD Induction | Dose-dependent | Rat Sensorimotor Cortex | [1] |

| Low doses (e.g., 0.1 ng/µl intrastriatal) can have enhancing effects, while higher doses (e.g., 100 ng/µl intrastriatal) are attenuating. | Rat Striatum | [6] | |

| Duration of LTD | Up to 40 minutes | Rat Sensorimotor Cortex | [1] |

| Onset of LTD | Within 30 seconds | Rat Sensorimotor Cortex | [1] |

| EC50 at M1 Receptors | ~30 nM | Mouse Hippocampus and Cortex | [7] |

| EC50 at M2 Receptors | ~90 nM | CHO-hM2 cells | [4] |

Experimental Protocols

Protocol 1: Induction of this compound-Mediated LTD in Acute Hippocampal Slices

This protocol describes the induction and electrophysiological recording of muscarinic LTD in acute hippocampal slices from rodents.

Materials:

-

This compound methiodide

-

Artificial cerebrospinal fluid (aCSF) of your choice, bubbled with 95% O2 / 5% CO2

-

Dissection tools and vibratome

-

Recording chamber and perfusion system

-

Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

-

Data acquisition and analysis software

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved institutional animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds at an intensity that evokes 30-50% of the maximal response.

-

-

LTD Induction:

-

Prepare a stock solution of this compound in water or aCSF. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 10-50 µM).

-

Switch the perfusion to the aCSF containing this compound for a brief period (e.g., 10-15 minutes).

-

After the drug application period, switch back to the standard aCSF and continue recording for at least 60-90 minutes to observe the induction and stabilization of LTD.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slopes to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTD.

-

Quantify the magnitude of LTD as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.

-

Experimental Workflow for Hippocampal Slice Electrophysiology

Sources

- 1. Muscarinic agonist oxotremorine-M-induced long-term depression in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxotremorine treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Biphasic effects of oxotremorine-M on turning behavior induced by caffeine in 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Assessing Oxotremorine M-Induced Neurite Outgrowth in Differentiated SH-SY5Y Neurons

Abstract & Scientific Rationale

Neurite outgrowth is a critical phenotypic marker in neurodevelopment and neuroregeneration research.[1] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, play a pivotal role in modulating neuronal plasticity via the Gq-PLC-PKC-ERK1/2 signaling axis. Oxotremorine M (Oxo-M) , a potent and non-selective muscarinic agonist, is widely utilized to probe these pathways due to its high efficacy and stability.

This application note provides a rigorous, field-validated methodology for assessing the neurotrophic effects of Oxo-M on Retinoic Acid (RA)-differentiated SH-SY5Y cells. Unlike generic protocols, this guide integrates molecular validation (p-ERK activation) with phenotypic quantification , ensuring that observed morphological changes are causally linked to receptor activation.

Key Mechanistic Insight

Oxo-M binds to Gq-coupled mAChRs (M1/M3), triggering the hydrolysis of PIP2 into IP3 and DAG. This cascade activates Protein Kinase C (PKC), which subsequently phosphorylates ERK1/2. Translocation of p-ERK to the nucleus activates transcription factors (e.g., CREB) that drive the expression of cytoskeletal proteins (e.g., GAP-43, Tubulin), resulting in neurite extension.

Experimental Design Strategy

The Biological Model: SH-SY5Y

We utilize SH-SY5Y neuroblastoma cells differentiated with Retinoic Acid (RA) . Undifferentiated cells proliferate rapidly and lack distinct neurites. RA treatment induces cell cycle arrest and a cholinergic phenotype, making them the ideal substrate for testing muscarinic agonists.

Controls & Validation

To ensure scientific integrity (E-E-A-T), the following controls are mandatory:

-

Negative Control: Vehicle (media + solvent) to establish baseline outgrowth.

-

Specificity Control: Co-treatment with Atropine (1 µM) , a non-selective muscarinic antagonist. If Oxo-M effects are not blocked by Atropine, the phenotype is off-target (non-receptor mediated).

-

Positive Control: BDNF (50 ng/mL) or RA alone (continued) to verify system responsiveness.

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| This compound | >98% Purity (HPLC) | -20°C (Desiccated) | Dissolve in sterile water to 100 mM stock. Stable for 3 months at -20°C. |

| All-trans Retinoic Acid (RA) | Cell Culture Grade | -80°C (Dark) | Light sensitive. Handle in low light. |

| Atropine Sulfate | >97% Purity | Room Temp | Dissolve in water. Use fresh. |

| Anti-β-III Tubulin | Mouse Monoclonal | -20°C | Neuronal marker for imaging. |

| Lysis Buffer | RIPA + Phosphatase Inhibitors | 4°C | Critical for preserving p-ERK signal. |

Visualizing the Signaling Pathway

The following diagram illustrates the Gq-protein coupled pathway activated by Oxo-M leading to neurite outgrowth.

Caption: Figure 1. This compound binds M1/M3 receptors, activating the PKC-ERK axis to drive neuritogenesis.

Detailed Protocols

Protocol A: Cell Differentiation & Treatment

Objective: Establish a stable neuronal phenotype before introducing the agonist.

-

Seeding: Seed SH-SY5Y cells at 1.5 x 10^4 cells/cm² in 6-well plates (for Western Blot) or 24-well plates with coverslips (for Imaging). Use DMEM/F12 + 10% FBS.[2]

-

Differentiation Phase (Day 0-5):

-

24 hours after seeding, replace media with Low-Serum Media (DMEM/F12 + 1% FBS) containing 10 µM Retinoic Acid (RA) .

-

Replace media with fresh RA every 48 hours.

-

Checkpoint: By Day 5, cells should exhibit a polar morphology with short processes.

-

-

Oxo-M Treatment (Day 6):

-

Wash cells 1x with PBS.

-

Add serum-free media containing This compound at varying concentrations: 0, 1, 10, and 100 µM .

-

Specificity Control Well: Pre-incubate with 1 µM Atropine for 30 minutes before adding 100 µM Oxo-M.

-

-

Incubation: Incubate for 48 hours at 37°C/5% CO2.

Protocol B: Immunofluorescence Staining

Objective: High-contrast visualization of neurites for quantification.

-

Fixation: Aspirate media and fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

-

Permeabilization: Wash 3x with PBS. Incubate with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour at RT.

-

Primary Antibody: Incubate with Anti-β-III Tubulin (1:500) overnight at 4°C.

-

Secondary Antibody: Wash 3x. Incubate with Alexa Fluor 488-conjugated secondary (1:1000) for 1 hour at RT in the dark.

-

Nuclear Stain: Counterstain with DAPI (1 µg/mL) for 5 minutes.

-

Mount: Mount coverslips on slides using anti-fade mounting medium.

Protocol C: Image Acquisition & Quantification

Objective: Unbiased quantification of neurite length.

Workflow Diagram:

Caption: Figure 2. Quantification workflow ensuring unbiased data extraction.

Step-by-Step Analysis (ImageJ/Fiji):

-

Open Image: Load the .TIF file in Fiji.

-

Scale: Set scale (Analyze > Set Scale) using the microscope's calibration bar.

-

Enhance Contrast: Process > Enhance Contrast (0.3% saturated).

-

Plugin Usage (NeuriteTracer or Simple Neurite Tracer):

-

Option A (Automated): Use NeuriteTracer .[1] Select "Tubulin" channel for neurites and "DAPI" for nuclei. Set threshold to exclude cell bodies.

-

Option B (Manual - Gold Standard for low throughput): Use Simple Neurite Tracer . Click the center of the soma, then click along the neurite path.

-

-

Metrics to Record:

-

Total Neurite Length per Cell: Sum of all neurite lengths / Total Nuclei count.

-

Max Neurite Length: Length of the longest single neurite (indicates axon specification).

-

Molecular Validation (Western Blot)

To prove the phenotype is driven by the Oxo-M mechanism, you must validate pathway activation.

Target: Phospho-ERK1/2 (Thr202/Tyr204). Timing: Harvest cells 15-30 minutes after Oxo-M addition (rapid phosphorylation kinetics).

| Lane | Condition | Expected Result (p-ERK Band) |

| 1 | Vehicle (Control) | Low / Basal |

| 2 | Oxo-M (10 µM) | High Intensity |

| 3 | Oxo-M (100 µM) | High Intensity |

| 4 | Atropine (1 µM) + Oxo-M | Low / Basal (Blockade confirmed) |

Note: Total ERK1/2 must be used as a loading control to normalize data.

Data Interpretation & Troubleshooting

Expected Results

-

Morphology: Oxo-M treated cells should display significantly longer neurites (>30% increase vs. vehicle) and increased branching complexity.

-

Dose-Response: Effect typically peaks between 10-100 µM.

-

Specificity: Atropine must completely abolish the Oxo-M induced increase.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Neurite Outgrowth in Controls | Poor differentiation | Ensure RA is fresh; extend differentiation to 7 days. |

| High Background Staining | Insufficient blocking | Increase BSA to 10% or use Normal Goat Serum. |

| Oxo-M shows no effect | Receptor desensitization | Reduce incubation time or check Oxo-M stability (hydrolysis). |

| Cells detaching | Weak adhesion | Coat plates with Poly-D-Lysine/Laminin before seeding. |

References

-

Neuroprotective and Antioxidant Role of Oxotremorine-M. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates Oxo-M's ability to increase neurite length and cell survival in differentiated SH-SY5Y cells exposed to amyloid toxicity. URL:[Link]

-

Muscarinic Receptor Antagonists Activate ERK-CREB Signaling. Source: Neuropharmacology (via PubMed) Context: Provides mechanistic contrast, showing how modulation of M1R (via agonists or antagonists) couples to the ERK signaling pathway. URL:[Link]

-

NeuriteTracer: A Novel ImageJ Plugin for Automated Quantification. Source: Journal of Neuroscience Methods Context: The standard computational method for quantifying neurite outgrowth in fluorescence microscopy. URL:[Link]

Sources

Application Notes and Protocols for Utilizing Oxotremorine M in the Study of Hippocampal Synaptic Plasticity

Introduction: The Role of Cholinergic Modulation in Synaptic Plasticity

The intricate processes of learning and memory are fundamentally rooted in the brain's ability to modify the strength of synaptic connections, a phenomenon known as synaptic plasticity. The hippocampus is a critical brain region for these functions, and its synaptic plasticity is heavily modulated by various neurotransmitter systems. Among these, the cholinergic system plays a pivotal role. Acetylcholine (ACh), acting through muscarinic receptors, is a key regulator of neuronal excitability and synaptic plasticity.[1][2] Oxotremorine M, a potent muscarinic acetylcholine receptor agonist, serves as an invaluable pharmacological tool for elucidating the mechanisms of cholinergic modulation in hippocampal circuits. This guide provides an in-depth overview and detailed protocols for the application of this compound in studying synaptic plasticity in acute hippocampal slices.

Mechanism of Action: this compound and M1 Receptor Signaling

This compound primarily exerts its effects through the activation of M1 muscarinic acetylcholine receptors, which are abundantly expressed in the hippocampus.[3] The M1 receptor is a Gq-protein coupled receptor (GPCR), and its activation initiates a well-defined intracellular signaling cascade that is central to its modulation of synaptic plasticity.

Upon binding of this compound to the M1 receptor, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC). Activated PKC, along with other signaling molecules, can then phosphorylate various downstream targets, including components of the extracellular signal-regulated kinase (ERK) pathway, which is a key player in the regulation of gene expression and protein synthesis required for long-lasting changes in synaptic strength.[4][5][6][7]

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Applications: Modulating Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This compound can be utilized to investigate both the enhancement and suppression of synaptic plasticity, depending on the experimental context and concentration.

Data Presentation: Recommended Concentrations and Timings

| Application | This compound Concentration | Timing of Application | Expected Outcome |

| LTP Modulation | 3 µM | Perfused for 5 minutes, starting 2 minutes before and continuing for 3 minutes after the induction protocol.[8] | Suppression of spike-timing-dependent LTP.[8][9] |

| LTD Induction | 50 µM | Brief application.[10][11] | Induction of long-term depression.[11] |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on synaptic plasticity in acute hippocampal slices. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and equipment.